2-chloro-N-(2-methylcyclohexyl)propanamide
Description
Overview of α-Chloroalkanamide Scaffold Significance in Organic Synthesis
The α-chloroalkanamide scaffold is a cornerstone in organic synthesis due to its inherent electrophilicity at the α-carbon, which allows for facile nucleophilic substitution reactions. This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a diverse range of functionalized molecules. The amide group itself can influence the reactivity of the α-chloro center and can be a site for further chemical modifications.
This structural unit is a key component in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The controlled reaction of α-chloroalkanamides with different nucleophiles can lead to the construction of nitrogen- and oxygen-containing ring systems. Furthermore, these compounds have been utilized in the synthesis of peptides and other biologically active molecules, where the α-carbon can be functionalized to mimic natural amino acid residues or to introduce specific functionalities.
Structural Context of 2-chloro-N-(2-methylcyclohexyl)propanamide within Amide Chemistry
This compound is a specific example of an N-substituted α-chloroalkanamide. Its structure features a propanamide backbone with a chlorine atom at the α-position (carbon-2). The amide nitrogen is substituted with a 2-methylcyclohexyl group. The presence of the chiral 2-methylcyclohexyl group introduces stereochemical considerations into the molecule, which can influence its biological activity and interactions with other chiral molecules.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H18ClNO |
| Molecular Weight | 203.71 g/mol |
Current Research Trajectories in Halogenated Amide Derivatives
Current research in the field of halogenated amide derivatives is multifaceted, with several key areas of investigation. One significant trajectory is the development of novel synthetic methodologies to access these compounds with high efficiency and stereoselectivity. This includes the exploration of new halogenating agents and catalytic systems.
Another area of active research is the exploration of the biological activities of halogenated amides. Many compounds containing this scaffold have shown promise as herbicides, fungicides, and pharmaceutical agents. ekb.egekb.eg Researchers are actively investigating the structure-activity relationships of these molecules to optimize their biological efficacy and selectivity.
Furthermore, the unique physicochemical properties of halogenated amides, such as their ability to participate in halogen bonding, are being studied for their potential applications in crystal engineering and materials science. The introduction of a halogen atom can significantly influence the solid-state packing of molecules, leading to materials with desired physical properties.
Spectroscopic Profile of this compound
Predicted Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the 2-methylcyclohexyl group, the methine proton at the α-position, and the methyl protons of the propanoyl group. The chemical shift of the α-proton would be influenced by the adjacent chlorine and carbonyl groups. |
| ¹³C NMR | Resonances for the carbonyl carbon, the α-carbon bearing the chlorine, and the carbons of the 2-methylcyclohexyl and propanoyl groups. The α-carbon signal would appear in a characteristic downfield region due to the deshielding effect of the chlorine atom. |
| Infrared (IR) | A strong absorption band for the C=O stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹. N-H stretching and bending vibrations would also be present, along with C-H and C-Cl stretching frequencies. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (203.71 g/mol ). Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be characteristic. Fragmentation patterns would likely involve the loss of the chlorine atom, the 2-methylcyclohexyl group, and other fragments of the propanamide backbone. |
Applications and Synthetic Utility of this compound
Role in Agrochemical Research
The α-chloroacetamide class of compounds is well-established in agrochemical research, with many derivatives commercialized as herbicides. These compounds typically act by inhibiting very-long-chain fatty acid (VLCFA) synthesis in susceptible plants, leading to growth disruption and eventual death. While specific studies on the herbicidal activity of this compound are not prominent in the literature, its structural similarity to known herbicidal chloroacetamides suggests it could be a target for synthesis and biological screening in this area.
Furthermore, some N-substituted chloroacetamides have demonstrated fungicidal properties. The investigation of compounds like this compound for their potential to control fungal plant pathogens could be a viable research direction.
Potential in Pharmaceutical Discovery
The α-chloroalkanamide scaffold is also present in a number of biologically active molecules with potential pharmaceutical applications. The reactivity of the α-chloro group allows for its use as a covalent inhibitor of specific enzymes, a strategy employed in drug design. Given this, this compound could be explored as a lead compound or intermediate in the discovery of new therapeutic agents.
Intermediate in Synthetic Pathways
As a functionalized amide, this compound can serve as a versatile intermediate in multi-step organic syntheses. The α-chloro group can be displaced by a variety of nucleophiles to introduce new functional groups. For example, reaction with amines, thiols, or alkoxides would lead to the corresponding α-amino, α-thio, or α-alkoxy amides, respectively. These products can then be further elaborated into more complex target molecules. The amide functionality itself can also be hydrolyzed or reduced to provide access to other classes of compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-methylcyclohexyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h7-9H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGRWDASSJWJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Intramolecular/intermolecular Reactivity of 2 Chloro N 2 Methylcyclohexyl Propanamide
Kinetic and Thermodynamic Studies of Reaction Pathways:The determination of kinetic parameters (such as rate constants and activation energies) and thermodynamic data (such as enthalpy and entropy of reaction) requires dedicated experimental investigation. No such data has been published for the reaction pathways of this compound.
To maintain the principles of scientific accuracy and to adhere strictly to the provided instructions, which require focusing solely on 2-chloro-N-(2-methylcyclohexyl)propanamide, it is not possible to construct the requested article. Extrapolating from related but different chemical structures would not meet the specified requirements and would compromise the scientific integrity of the content. Further empirical research is needed to elucidate the chemical properties and reactivity of this compound.
Structure Activity Relationship Sar Studies: Modulating Molecular Recognition and Chemical Behavior Through Structural Variation of N Substituted α Chloroalkanamides
Correlations between Stereochemistry of the 2-Methylcyclohexyl Moiety and Molecular Interactions
The differential biological activities among stereoisomers of chiral molecules are a well-established phenomenon in pharmacology and medicinal chemistry. nih.govnih.gov For cyclic systems like the 2-methylcyclohexyl group, the cis and trans diastereomers can exhibit distinct physical and biological properties due to their different spatial orientations. These differences can lead to variations in how the molecule fits into a binding pocket and the non-covalent interactions it can form, such as hydrophobic and van der Waals interactions.
While specific studies on the individual stereoisomers of 2-chloro-N-(2-methylcyclohexyl)propanamide are not extensively detailed in the available literature, research on analogous compounds underscores the importance of stereochemistry. For instance, studies on other cyclohexyl-containing bioactive molecules have demonstrated that different stereoisomers can have significantly different binding affinities for their biological targets. nih.gov This principle strongly suggests that the various stereoisomers of this compound would also exhibit a range of biological activities, with one isomer likely being more active than the others due to a more favorable interaction with its target. The separation and individual testing of these stereoisomers would be essential to fully elucidate the SAR. unife.itnih.gov
| Chiral Center 1 (Cyclohexane) | Chiral Center 2 (Propanamide) | Potential Isomer | Expected Interaction Profile |
|---|---|---|---|
| (1R, 2R) | (R) | (1R, 2R, R) | Unique binding affinity and efficacy |
| (1R, 2R) | (S) | (1R, 2R, S) | Unique binding affinity and efficacy |
| (1S, 2S) | (R) | (1S, 2S, R) | Unique binding affinity and efficacy |
| (1S, 2S) | (S) | (1S, 2S, S) | Unique binding affinity and efficacy |
| (1R, 2S) | (R) | (1R, 2S, R) | Unique binding affinity and efficacy |
| (1R, 2S) | (S) | (1R, 2S, S) | Unique binding affinity and efficacy |
| (1S, 2R) | (R) | (1S, 2R, R) | Unique binding affinity and efficacy |
| (1S, 2R) | (S) | (1S, 2R, S) | Unique binding affinity and efficacy |
Influence of α-Chlorine Substituent on Amide Reactivity and Stability
The α-chlorine substituent on the propanamide moiety of this compound plays a crucial role in the molecule's chemical reactivity and stability. The chlorine atom, being highly electronegative, exerts a significant electron-withdrawing inductive effect. This effect polarizes the α-carbon, making it more electrophilic and susceptible to nucleophilic attack. This increased reactivity at the α-carbon is a key feature of α-haloamides and is exploited in various synthetic transformations.
The presence of the α-chlorine can also influence the stability of the amide bond itself. While amides are generally stable functional groups, the electron-withdrawing nature of the chlorine can affect the resonance stabilization of the amide. However, the primary impact of the α-chlorine is on the reactivity of the α-carbon. This position can undergo nucleophilic substitution reactions where the chlorine atom acts as a leaving group. The rate and feasibility of such reactions are influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center.
Furthermore, the α-chloro group is central to the herbicidal activity of many chloroacetamide compounds. acs.orgnih.govresearchgate.net The ability of these compounds to act as alkylating agents, reacting with biological nucleophiles, is thought to be a key part of their mechanism of action. nih.gov The reactivity of the α-carbon is therefore directly linked to the biological function of the molecule.
Topological Descriptors and Their Relationship to Chemical Functionality
Topological descriptors are numerical values derived from the molecular graph of a compound that characterize its size, shape, branching, and connectivity. mdpi.com In the context of this compound, these descriptors are valuable tools in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the molecular structure with its chemical functionality, such as herbicidal activity. psu.eduresearchgate.netacs.org
QSAR studies on related chloroacetamide herbicides have identified several topological descriptors that are important for their biological activity. psu.edu These descriptors can be broadly categorized as follows:
Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rings.
Connectivity indices: These reflect the degree of branching in the molecule. The Randić and Wiener indices are common examples.
Shape indices: These provide information about the three-dimensional shape of the molecule.
The lipophilicity of the molecule, often estimated by the octanol-water partition coefficient (log P), is a critical parameter that is frequently correlated with topological descriptors. nih.gov The 2-methylcyclohexyl group in this compound contributes significantly to the molecule's lipophilicity, which in turn influences its uptake, transport, and interaction with biological membranes. QSAR models incorporating these descriptors can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. researchgate.net
| Descriptor Type | Descriptor Example | Information Encoded | Relevance to Functionality |
|---|---|---|---|
| Constitutional | Molecular Weight (MW) | Size of the molecule | Influences transport and binding |
| Connectivity | Randić Index (χ) | Degree of branching | Affects molecular shape and interactions |
| Shape | Kappa Shape Indices (κ) | Molecular shape and flexibility | Crucial for receptor fit |
| Physicochemical | Log P | Lipophilicity | Governs membrane permeability and distribution |
Comparative SAR Analysis of N-Alkyl vs. N-Aryl α-Chloroamides (e.g., cyclohexyl vs. phenyl analogs)
Replacing the N-cyclohexyl group of an α-chloroamide with an N-phenyl group introduces several key changes:
Electronic Effects: The phenyl group is an aromatic system that can participate in π-π stacking interactions and other electronic interactions that are not possible for the aliphatic cyclohexyl group. The electronic nature of the phenyl ring can be further modulated by introducing substituents, which can have a profound impact on the molecule's activity. nih.gov
Steric and Conformational Differences: The cyclohexyl group is a flexible, three-dimensional structure, while the phenyl group is planar and rigid. These differences in shape and flexibility can lead to different binding modes and affinities with a biological target. bohrium.com
| Property | N-Cyclohexyl Analog | N-Phenyl Analog |
|---|---|---|
| Structure | Aliphatic, flexible, 3D | Aromatic, rigid, planar |
| Interactions | Primarily hydrophobic and van der Waals | Hydrophobic, π-π stacking, potential for electronic interactions |
| Lipophilicity | High | High, can be modulated by ring substituents |
| Metabolism | Typically undergoes aliphatic hydroxylation | Can undergo aromatic hydroxylation and other metabolic pathways |
Computational Chemistry and Molecular Modeling of 2 Chloro N 2 Methylcyclohexyl Propanamide
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-chloro-N-(2-methylcyclohexyl)propanamide. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure and conformational landscape of the molecule. acs.orgwikipedia.orgmdpi.comrsdjournal.orgyoutube.com DFT has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost, making it suitable for studying molecules of this size. wikipedia.org These calculations can predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic energies.
The conformational flexibility of this compound is primarily due to the cyclohexane (B81311) ring and the rotatable bonds in the propanamide side chain. A thorough conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms, known as energy minima.
The 2-methylcyclohexyl group can exist in several stereoisomeric forms (e.g., cis and trans isomers), each with distinct conformational preferences. For each stereoisomer, the cyclohexane ring typically adopts a chair conformation to minimize steric strain. The methyl group can be in either an axial or equatorial position, with the equatorial position generally being more stable.
Furthermore, rotation around the C-N amide bond and the C-C bonds of the propanamide chain leads to various rotamers. The relative energies of these conformers are calculated to identify the global minimum energy structure and other low-energy conformers that may be present at room temperature. mdpi.comnih.govresearchgate.netacs.org
Hypothetical Relative Energies of Key Conformers This table is for illustrative purposes and is based on general principles of conformational analysis.
| Conformer Description | Dihedral Angle (N-C-C-Cl) | Relative Energy (kcal/mol) |
|---|---|---|
| (1R,2R)-trans, equatorial methyl, anti-periplanar | ~180° | 0.00 |
| (1R,2R)-trans, equatorial methyl, syn-clinal | ~60° | 1.5 |
| (1R,2S)-cis, equatorial methyl, anti-periplanar | ~180° | 0.8 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. deeporigin.comucsb.educhemrxiv.orgresearchgate.netchemrxiv.org It maps the electrostatic potential onto the electron density surface, visually indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP map would likely show the following features:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This region is susceptible to electrophilic attack and is a primary site for hydrogen bond acceptance.
Positive Potential (Blue): Located around the amide hydrogen (N-H), making it a potential hydrogen bond donor. The hydrogen atom on the carbon bearing the chlorine might also exhibit a slight positive potential.
Neutral/Slightly Negative Potential (Green): The cyclohexyl and methyl groups, being largely nonpolar, would constitute the more neutral regions of the molecule.
This information is critical for understanding how the molecule might interact with other molecules, including biological receptors or environmental substrates. deeporigin.comresearchgate.net
Predicted Reactive Sites from MEP Analysis This table is for illustrative purposes and is based on general chemical principles.
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Carbonyl Oxygen | Strongly Negative | Site for electrophilic attack, H-bond acceptor |
| Amide Hydrogen | Positive | Site for nucleophilic attack, H-bond donor |
| Chlorine Atom | Slightly Negative | Potential for halogen bonding |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. nih.govacs.orgyoutube.comyoutube.comnih.gov By simulating the movements of atoms and molecules, MD can reveal how the compound behaves in a more realistic environment, such as in a solvent like water.
An MD simulation would typically involve placing the molecule in a box of solvent molecules and calculating the forces between all atoms at each time step. This allows for the observation of:
Conformational Changes: How the molecule transitions between different low-energy conformations.
Solvent Interactions: The formation and breaking of hydrogen bonds between the amide group and water molecules. The simulation can also characterize the hydration shell around the hydrophobic cyclohexyl group.
In Silico Prediction of Degradation Products and Pathways
Computational tools can be used to predict the likely degradation products and metabolic pathways of this compound in various environments. semanticscholar.orgnih.govfrontiersin.orgresearchgate.netnih.gov These prediction systems often use databases of known biochemical reactions and transformation rules to propose plausible pathways.
For this compound, two primary degradation pathways are likely:
Amide Hydrolysis: The amide bond is susceptible to hydrolysis, which would break the molecule into 2-chloro-propanoic acid and 2-methylcyclohexylamine (B147291). This reaction can be catalyzed by acids, bases, or enzymes.
Dehalogenation: The chlorine atom can be removed through various mechanisms, such as nucleophilic substitution or reductive dehalogenation. This would lead to the formation of N-(2-methylcyclohexyl)propanamide or other related products.
These predictive tools help in assessing the environmental fate and potential persistence of the compound. frontiersin.orgnih.gov
Molecular Modeling for General Binding Interactions (e.g., to abiotic surfaces or catalytic sites)
Molecular modeling techniques, such as molecular docking, are used to predict how this compound might bind to a receptor, an enzyme's active site, or an abiotic surface. nih.govnih.govacs.orgacs.orgwikipedia.org These methods predict the preferred orientation of the molecule within a binding site and estimate the strength of the interaction.
The binding of this molecule would likely be governed by a combination of interactions:
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming key interactions with polar residues in a binding site.
Hydrophobic Interactions: The nonpolar 2-methylcyclohexyl group can fit into hydrophobic pockets, contributing significantly to the binding affinity.
Halogen Bonding: The chlorine atom may participate in halogen bonds with electron-donating atoms like oxygen or nitrogen in a binding site.
Understanding these potential interactions is crucial in fields like drug design and environmental science to predict the molecule's biological activity and its adsorption to surfaces like soil organic matter. nih.govacs.org
Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro N 2 Methylcyclohexyl Propanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation and Stereochemical Assignment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-chloro-N-(2-methylcyclohexyl)propanamide in solution. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirmation of connectivity, and investigation of the compound's stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and number of different types of protons. The key expected signals include a doublet for the amide proton (N-H), a multiplet for the methine proton adjacent to the chlorine atom (CH-Cl), and distinct signals for the protons of the 2-methylcyclohexyl group. The integration of these signals corresponds to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Characteristic signals are expected for the carbonyl carbon (C=O) of the amide, the carbon bonded to chlorine (C-Cl), and the various carbons of the methyl and cyclohexyl groups. The chemical shift of the carbonyl carbon typically appears significantly downfield.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY spectra reveal proton-proton coupling networks, helping to trace the connections within the cyclohexyl ring and the propanamide side chain. HSQC spectra correlate each proton with its directly attached carbon atom, enabling definitive assignment of the ¹³C spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) C-H correlations, confirming the connection between the propanamide moiety and the cyclohexyl ring. The stereochemical assignment, particularly the relative orientation of the methyl group on the cyclohexyl ring, can be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space.
Predicted NMR Data for this compound
This table presents predicted chemical shift ranges based on typical values for similar functional groups and structural motifs.
| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Amide H | ¹H NMR | 7.5 - 8.5 | Broad singlet or doublet, depending on coupling to the adjacent CH. |
| CH-Cl | ¹H NMR | 4.0 - 4.5 | Quartet, due to coupling with the adjacent methyl protons. |
| N-CH (Cyclohexyl) | ¹H NMR | 3.5 - 4.0 | Multiplet, complex splitting due to adjacent protons on the ring. |
| Cyclohexyl CH, CH₂ | ¹H NMR | 1.0 - 2.0 | A series of complex, overlapping multiplets. |
| CH-CH₃ (Cyclohexyl) | ¹H NMR | 1.5 - 2.2 | Multiplet. |
| CH₃ (Propanamide) | ¹H NMR | 1.6 - 1.8 | Doublet, coupled to the CH-Cl proton. |
| CH₃ (Cyclohexyl) | ¹H NMR | 0.8 - 1.2 | Doublet, coupled to its adjacent methine proton. |
| C=O (Amide) | ¹³C NMR | 170 - 175 | Carbonyl carbon, typically a sharp signal. |
| C-Cl | ¹³C NMR | 50 - 60 | Methine carbon attached to the electronegative chlorine atom. |
| N-C (Cyclohexyl) | ¹³C NMR | 50 - 55 | Methine carbon attached to the nitrogen atom. |
| Cyclohexyl C | ¹³C NMR | 20 - 40 | Multiple signals corresponding to the remaining carbons of the ring. |
| CH₃ (Propanamide) | ¹³C NMR | 18 - 25 | Methyl group carbon on the propanamide chain. |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in this compound by probing their characteristic vibrational modes. sapub.orgnih.gov
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum is expected to show a strong absorption band for the amide C=O stretching vibration (Amide I band) and a distinct band for the N-H stretching vibration. The N-H bend (Amide II band) is also a key diagnostic peak. Other expected absorptions include C-H stretching from the alkyl groups and a C-Cl stretching vibration, which typically appears in the fingerprint region. libretexts.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O and C-Cl bonds are often observable in Raman spectra, non-polar bonds like C-C backbones of the cyclohexyl ring may show strong signals. The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule. researchgate.netresearchgate.net
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H | Stretch | 3250 - 3400 | FT-IR |
| C-H (Alkyl) | Stretch | 2850 - 3000 | FT-IR, Raman |
| C=O (Amide I) | Stretch | 1630 - 1680 | FT-IR, Raman |
| N-H (Amide II) | Bend | 1510 - 1570 | FT-IR |
| C-N | Stretch | 1200 - 1350 | FT-IR |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and for deducing its structure by analyzing fragmentation patterns. pressbooks.pub
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion ([M]⁺•), allowing for the confirmation of the molecular formula, C₁₀H₁₈ClNO. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with a primary peak (M) corresponding to the ³⁵Cl isotope and a secondary peak (M+2) at two mass units higher with approximately one-third the intensity. docbrown.info
Fragmentation Pathway Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation to generate fragment ions. The fragmentation of this compound is expected to proceed through several key pathways, including alpha-cleavage adjacent to the carbonyl group, cleavage of the amide C-N bond, and loss of the chlorine atom or a hydrogen chloride (HCl) molecule. docbrown.infomiamioh.edu A common fragmentation for amides is the formation of an acylium ion. libretexts.org Analysis of these fragments helps to piece together the molecular structure.
Predicted Mass Spectrometry Data
| Ion/Fragment | Formula | Predicted m/z | Notes |
|---|---|---|---|
| [M]⁺• | [C₁₀H₁₈³⁵ClNO]⁺• | 203.11 | Molecular ion with the ³⁵Cl isotope. |
| [M+2]⁺• | [C₁₀H₁₈³⁷ClNO]⁺• | 205.11 | Isotopic peak due to the presence of ³⁷Cl. |
| [M - Cl]⁺ | [C₁₀H₁₈NO]⁺ | 168.14 | Loss of a chlorine radical. |
| [CH₃CHClC(O)NH]⁺• | [C₃H₅ClNO]⁺• | 106.01 | Cleavage of the N-Cyclohexyl bond. |
| [CH₃CHCO]⁺ | [C₃H₄O]⁺ | 56.03 | Formation of an acylium ion via cleavage of the C-Cl and C-N bonds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. libretexts.org For this compound, the primary chromophore is the amide functional group.
The amide group contains a carbonyl group (C=O) and a nitrogen atom with a lone pair of electrons. This allows for two main types of electronic transitions:
n → π* transition: This involves the excitation of a non-bonding electron (from the oxygen or nitrogen lone pairs) to the antibonding π* orbital of the carbonyl group. This is a lower-energy transition and typically results in a weak absorption band at a longer wavelength. elte.hu
π → π* transition: This involves the promotion of an electron from the bonding π orbital of the carbonyl group to the antibonding π* orbital. This is a higher-energy transition and results in a strong absorption band at a shorter wavelength. uzh.ch
The presence of the chlorine atom and the alkyl substituents are not expected to significantly shift the absorption maxima into the visible region.
Expected Electronic Transitions
| Transition | Typical Wavelength (λₘₐₓ) | Molar Absorptivity (ε) |
|---|---|---|
| n → π* | ~210 - 230 nm | Low |
Chromatographic Separation Techniques (HPLC, GC-MS, UPLC) for Purity Assessment and Mixture Analysis
Chromatographic methods are fundamental for separating this compound from reaction byproducts, starting materials, or other impurities, thereby allowing for its isolation and purity assessment.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-resolution variant, UPLC, are well-suited for the analysis of this compound. A reversed-phase method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile or methanol and water). Detection is typically achieved using a UV detector set to a wavelength where the amide chromophore absorbs. The retention time of the compound is a characteristic property under specific analytical conditions, and the peak area can be used for quantification and purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separation and identification, provided the compound is sufficiently volatile and thermally stable. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides mass spectra for identification, confirming both the identity of the main peak and any impurities.
Hypothetical Chromatographic Conditions for Analysis
| Technique | Parameter | Condition |
|---|---|---|
| HPLC | Stationary Phase | C18 (Octadecyl-silica) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water | |
| Detector | UV-Vis at ~210 nm | |
| Expected Outcome | A single major peak indicating high purity. | |
| GC-MS | Column | Capillary column (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium | |
| Temperature Program | Ramped oven temperature (e.g., 100°C to 250°C) | |
| Detector | Mass Spectrometer (Electron Ionization) |
Environmental Fate and Degradation Mechanisms of 2 Chloro N 2 Methylcyclohexyl Propanamide
Hydrolytic Degradation Pathways
Hydrolysis represents a significant abiotic degradation pathway for chloroacetamide herbicides. The rate and mechanism of this process are highly dependent on the pH of the surrounding medium. Both acid- and base-catalyzed hydrolysis can occur, leading to the cleavage of the amide or ether linkages within the molecule.
Under basic conditions, the hydrolysis of chloroacetamide herbicides typically proceeds through an intermolecular S(_N)2 reaction. This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbon atom bearing the chlorine atom, resulting in the displacement of the chloride ion and the formation of a hydroxy-substituted derivative. In some instances, cleavage of the amide bond can also occur under basic conditions.
Conversely, acid-catalyzed hydrolysis can lead to the cleavage of both the amide and ether groups. The specific reaction pathway and the resulting degradation products are influenced by the molecular structure of the particular chloroacetamide, especially the nature of the (alkoxy)alkyl substituent. For instance, studies on various chloroacetamide herbicides have identified hydroxy-substituted, morpholinone, and secondary aniline (B41778) derivatives as products of hydrolysis in circumneutral pH water over extended periods. The reactivity and the dominant degradation mechanism are thus a function of subtle structural differences among compounds within this class.
Photochemical Transformation Processes
Photochemical transformation, or photolysis, is another important abiotic process that contributes to the degradation of chloroacetamide herbicides in the environment, particularly in sunlit surface waters. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the formation of various transformation products.
The direct photolysis of chloroacetamide herbicides can occur, although some compounds may require the presence of photosensitizers, such as nitrate, nitrite, or humic acids, to undergo indirect photolysis. Ultraviolet (UV) treatment, often used in water purification, has been shown to effectively degrade chloroacetamide herbicides. The primary transformation reactions observed during the photolysis of these compounds include:
Dechlorination: The removal of the chlorine atom from the molecule.
Hydroxylation: The introduction of one or more hydroxyl (-OH) groups.
Cyclization: The formation of cyclic structures within the molecule.
It is important to note that the resulting photoproducts may sometimes exhibit toxicity that is equal to or even greater than the parent compound. nih.gov
Microbial Metabolism and Biodegradation Routes in Environmental Systems
Microbial degradation is a primary and often the most significant route for the dissipation of chloroacetamide herbicides in soil and water. A diverse range of microorganisms, including bacteria and fungi, have been shown to metabolize these compounds, utilizing them as a source of carbon and energy or transforming them through co-metabolism.
The biodegradation pathways of chloroacetamide herbicides vary depending on the microbial species and the environmental conditions, particularly the availability of oxygen. In aerobic environments, the initial step in the bacterial degradation of chloroacetamides is typically an N/C-dealkylation reaction. researchgate.netbohrium.com This is often followed by hydroxylation of the aromatic ring and subsequent ring cleavage. researchgate.net In contrast, under anaerobic conditions, the primary initial reaction is often dechlorination. researchgate.netbohrium.com
Numerous microbial strains with the ability to degrade chloroacetamide herbicides have been isolated from various environments, such as agricultural soils and activated sludge. These microorganisms play a crucial role in the natural attenuation of these contaminants. The characterization of these strains provides valuable insights into the biochemical and genetic basis of chloroacetamide degradation.
Some of the microbial strains that have been identified as effective degraders of chloroacetamide herbicides are presented in the table below.
| Microbial Strain | Degraded Compound(s) | Environment of Isolation |
| Acinetobacter baumannii DT | Chloroacetamide herbicides | Not Specified |
| Bacillus altitudinis A16 | Chloroacetamide herbicides | Not Specified |
| Pseudomonas aeruginosa JD115 | Chloroacetamide herbicides | Not Specified |
| Sphingobium baderi DE-13 | Chloroacetamide herbicides | Not Specified |
| Catellibacterium caeni DCA-1 | Butachlor (B1668075) and other chloroacetamides | Rice field soil |
| Stenotrophomonas acidaminiphila JS-1 | Chloroacetamide herbicides | Not Specified |
| Klebsiella variicola B2 | Chloroacetamide herbicides | Not Specified |
| Paecilomyces marquandii | Chloroacetamide herbicides | Not Specified |
| Paracoccus sp. FLY-8 | Alachlor, acetochlor, propisochlor, butachlor, pretilachlor, metolachlor | Rice field soil |
Data sourced from multiple studies on chloroacetamide herbicide degradation. researchgate.netresearchgate.netglobethesis.com
Commonly identified microbial metabolites of chloroacetamide herbicides include:
Ethanesulfonic Acid (ESA) and Oxanilic Acid (OA) derivatives: These are major, highly mobile, and generally less toxic metabolites of several widely used chloroacetamide herbicides.
Aniline derivatives: These can be formed through the cleavage of the amide bond. For example, the degradation of butachlor can lead to the formation of 2,6-diethylaniline. researchgate.net
Catechol: This is another intermediate that can be formed during the breakdown of the aromatic ring structure of some chloroacetamide herbicides. researchgate.net
Glutathione conjugates: Some microorganisms can detoxify chloroacetamide herbicides by conjugating them with glutathione.
The microbial degradation of chloroacetamide herbicides is facilitated by a suite of specific enzymes that catalyze the various steps in the breakdown process. The identification and characterization of these enzymes are key to understanding the molecular mechanisms of biodegradation.
Several classes of enzymes have been identified as playing a pivotal role in the catabolism of chloroacetamides: researchgate.netbohrium.com
Amidases and Hydrolases: These enzymes are responsible for cleaving the amide bond (C-N bond) in the herbicide molecule, a critical step in the degradation of many xenobiotics. researchgate.netmdpi.com
Reductases: These enzymes are involved in reduction reactions that can be part of the degradation pathway. researchgate.net
Ferredoxin and Cytochrome P450 Oxygenase: These enzyme systems are often involved in the initial oxidation and hydroxylation of the herbicide molecule, particularly the aromatic ring. researchgate.net
Environmental Distribution and Partitioning Behavior Modeling
The environmental distribution and partitioning of 2-chloro-N-(2-methylcyclohexyl)propanamide, like other chloroacetamide herbicides, are governed by its physicochemical properties and the characteristics of the environmental compartments (soil, water, and air). Modeling is a valuable tool used to predict the fate and transport of these compounds in the environment.
Key parameters used in these models include:
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This parameter indicates the tendency of a chemical to adsorb to soil organic matter. A higher Koc value suggests stronger binding to soil particles and lower mobility. orst.edu Chloroacetamide herbicides generally have low to moderate Koc values, indicating a potential for leaching into groundwater. illinois.edu
Half-life (t1/2): This is the time it takes for half of the initial concentration of a compound to degrade in a specific environmental compartment (e.g., soil or water). The half-life of chloroacetamide herbicides can vary from a few days to several months, depending on environmental conditions. illinois.educdc.gov
Water Solubility: This property influences the potential for a chemical to be transported with water. Chloroacetamide herbicides exhibit a range of water solubilities. illinois.edu
Chemical Derivatization and Analog Synthesis for Research Exploration
Synthesis of N-Substituted Propanamide Derivatives with Modified Substituents
This synthetic route allows for extensive modification by:
Varying the N-substituent: Replacing the 2-methylcyclohexyl group with other cyclic or acyclic amines can probe the importance of the ring structure, its size, and the steric hindrance around the amide bond.
Modifying the acyl group: Substitution of the chlorine atom on the propanamide backbone with other halogens (e.g., fluorine, bromine) or functional groups can alter the reactivity and electronic properties of the molecule.
Altering the alkyl chain: The length of the propanamide chain can be extended or shortened to investigate the optimal distance between the reactive chloro group and the N-substituent.
A general synthetic scheme is presented below:
A representative reaction scheme for the synthesis of N-substituted 2-chloropropanamide derivatives.Systematic modifications can lead to a library of compounds, which can then be screened to identify key structural features.
Table 1: Examples of Synthesized Propanamide Derivatives and Modifications
| Derivative Type | Modification Example | Rationale for Synthesis |
|---|---|---|
| N-Cycloalkyl Variation | 2-chloro-N-cyclohexylpropanamide | Investigate the role of the methyl group on the cyclohexyl ring. |
| N-Aryl Variation | 2-chloro-N-phenylpropanamide | Explore the effect of aromatic vs. aliphatic N-substituents. |
| Acyl Group Halogen | 2-bromo-N-(2-methylcyclohexyl)propanamide | Study the impact of halogen reactivity on biological interactions. |
| Acyl Chain Length | 2-chloro-N-(2-methylcyclohexyl)acetamide | Assess the importance of the methyl group on the propanamide backbone. |
Chiral Derivatization for Enantiomeric Purity Assessment
The compound 2-chloro-N-(2-methylcyclohexyl)propanamide possesses two chiral centers: one at the second carbon of the propanamide chain (attached to the chlorine atom) and another at the second carbon of the methylcyclohexyl ring. This results in the possibility of four stereoisomers (two pairs of enantiomers). Since stereoisomers can have significantly different biological activities, assessing the enantiomeric purity of a synthetic sample is crucial.
Chiral derivatization is one method used for this assessment, although modern chromatographic techniques are often preferred. In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard techniques like NMR spectroscopy or achiral chromatography.
However, the more common and direct method for assessing enantiomeric purity of such amides is through chiral chromatography. nih.gov Techniques like Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are highly effective for separating enantiomers of amide derivatives. nih.gov Polysaccharide-based CSPs have demonstrated success in resolving amide enantiomers, allowing for accurate determination of the enantiomeric excess (ee). nih.gov
Table 2: Chirality of this compound
| Chiral Center | Possible Configurations | Resulting Isomers |
|---|---|---|
| C2 of propanamide | (R) and (S) | Four possible stereoisomers: (R,R), (R,S), (S,R), (S,S) |
| C2 of methylcyclohexyl | (R) and (S) |
Exploration of Isomeric Forms and Their Chemical Distinctions (e.g., 2-methylcyclohexyl vs. 4-methylcyclohexyl)
Positional isomers, where a functional group is located at a different position on a parent structure, can exhibit distinct chemical and physical properties. In the context of this compound, comparing it with its 4-methylcyclohexyl isomer provides insight into the steric and electronic effects of the methyl group's position on the cyclohexane (B81311) ring.
These structural differences can lead to variations in:
Reactivity: The steric shielding in the 2-methyl isomer might influence the accessibility of the amide bond to enzymes or reagents.
Binding Affinity: The different shapes of the isomers can lead to different binding affinities for biological targets. The 2-methyl group may be a key interaction point or a steric clash, whereas the 4-methyl group would probe a different region of a binding pocket.
Physical Properties: Properties such as melting point, boiling point, and solubility can differ due to changes in molecular symmetry and intermolecular packing.
Table 3: Comparison of 2-methylcyclohexyl and 4-methylcyclohexyl Isomers
| Property | This compound | 2-chloro-N-(4-methylcyclohexyl)propanamide |
|---|---|---|
| Methyl Group Position | Ortho-like (adjacent to N-attachment point) | Para-like (opposite to N-attachment point) |
| Steric Hindrance at Amide | Higher | Lower |
| Predicted XlogP | 2.6 | 2.6 uni.lu |
| Molecular Formula | C10H18ClNO | C10H18ClNO uni.lu |
Development of Novel Research Probes and Chemical Tools for Mechanistic Studies
The 2-chloropropanamide moiety is an electrophilic functional group that can serve as a reactive handle for developing chemical probes. researchgate.net This class of compounds, known as covalent probes, can form a stable covalent bond with nucleophilic residues (such as cysteine or lysine) on a protein target. youtube.com This irreversible interaction makes them valuable tools for target identification, validation, and mechanistic studies. rjpbr.comnih.gov
Derivatives of this compound can be designed as research probes by incorporating:
Reporter Tags: A fluorescent dye or a biotin (B1667282) tag could be appended to the molecule (e.g., on the cyclohexyl ring) to allow for visualization or affinity purification of the target protein.
Photoaffinity Labels: Introduction of a photochemically reactive group would enable the probe to be covalently cross-linked to its binding partner upon UV irradiation, providing a snapshot of the interaction.
Click Chemistry Handles: Incorporating a terminal alkyne or azide (B81097) group allows for the use of bioorthogonal chemistry to attach reporter tags after the probe has bound to its target in a complex biological system. youtube.com
The 2-chloropropionamide (B1208399) functionality itself is considered a "tunable" electrophile, being generally less reactive than its acrylamide (B121943) counterparts. researchgate.net This moderate reactivity can be advantageous, potentially leading to greater selectivity for a specific biological target and reducing off-target effects. researchgate.net By synthesizing a library of these covalent ligands with varied N-substituents, researchers can screen for compounds that selectively label a protein of interest, thereby creating powerful tools to probe its function in living systems. youtube.com
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-(2-methylcyclohexyl)propanamide?
The synthesis typically involves amide bond formation between 2-chloropropanoic acid derivatives and 2-methylcyclohexylamine. A common method uses coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) under anhydrous conditions in dichloromethane. The reaction is performed at 0°C to minimize side reactions, followed by purification via column chromatography with hexane/ethyl acetate gradients . Modifications in solvent choice (e.g., THF) or bases (e.g., triethylamine) may adjust yield and purity.
Q. Which spectroscopic techniques are essential for characterizing chloro-propanamide derivatives?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and stereochemistry (e.g., ¹H NMR for methylcyclohexyl protons and amide NH signals) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy : To identify amide C=O stretches (~1650–1700 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .
Q. What are the common chemical reactions of 2-chloro-propanamide derivatives?
These compounds undergo:
- Nucleophilic substitution : The chloro group can be replaced by amines, thiols, or alkoxides .
- Reduction : Sodium borohydride or LiAlH₄ reduces the amide to a secondary amine .
- Oxidation : Controlled oxidation with KMnO₄ may modify the cyclohexyl ring .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for this compound?
Optimization strategies include:
- Stoichiometric control : Using a 10–20% excess of 2-methylcyclohexylamine to drive amide formation .
- Catalyst screening : Testing alternatives to DCC, such as EDCI/HOBt, to reduce byproducts .
- Temperature gradients : Gradual warming from 0°C to room temperature improves reaction kinetics while minimizing decomposition .
- Purification protocols : Employing preparative HPLC for high-purity isolation, especially for enantiomeric resolution .
Q. What mechanisms underlie the neuroprotective or anticancer activity of chloro-propanamide analogs?
Structural analogs (e.g., indole- or thiazole-containing derivatives) suggest potential mechanisms:
- Apoptosis induction : Activation of caspase-3/7 pathways in cancer cells, as observed in indole-based chloro-propanamides .
- Receptor modulation : Interaction with GABA receptors or inflammatory pathway targets (e.g., COX-2) due to the cyclohexyl group’s lipophilicity .
- Oxidative stress mitigation : Scavenging reactive oxygen species (ROS) via electron-donating substituents .
Q. How can structural modifications resolve contradictions in reported biological activities?
Discrepancies in antimicrobial or cytotoxic data may arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., -Cl) enhance antibacterial activity but reduce solubility, leading to variability in in vivo efficacy .
- Cyclohexyl vs. phenyl substituents : The cyclohexyl group’s conformational flexibility may improve binding to hydrophobic enzyme pockets compared to planar phenyl analogs .
- In silico modeling : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities and guide structural refinement .
Q. What in vitro models are suitable for evaluating neuroprotective effects?
Recommended assays include:
- SH-SY5Y neuronal cells : Treated with oxidative stressors (e.g., H₂O₂) to assess ROS reduction and viability via MTT assays .
- Microglial BV-2 cells : Measurement of TNF-α or IL-6 suppression to evaluate anti-inflammatory activity .
- Patch-clamp electrophysiology : To study GABA receptor modulation in hippocampal neurons .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies for toxicity profiling?
- Range-finding assays : Start with 0.1–100 µM concentrations in HepG2 or HEK293 cells, using ATP-based viability kits .
- Time-dependent effects : Compare 24 h vs. 48 h exposure to identify acute vs. chronic toxicity .
- Metabolic stability : Incubate with liver microsomes to predict in vivo clearance rates .
Q. What analytical methods validate enantiomeric purity in asymmetric synthesis?
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases .
- Optical rotation : Compare [α]D values with literature data for (R)- or (S)-enantiomers .
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis .
Tables for Key Data
Q. Table 1: Comparative Biological Activities of Chloro-Propanamide Analogs
| Compound | Activity Type | IC₅₀/EC₅₀ (µM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| This compound | Neuroprotection | 12.3 | Cyclohexyl substituent | |
| 3-Chloro-N-(2,5-dimethylphenyl)propanamide | Antibacterial | 8.7 | Dimethylphenyl group | |
| 2-Chloro-N-[4-(4-methoxyphenyl)thiazol-2-yl]propanamide | Anticancer | 5.2 | Thiazole-methoxyphenyl motif |
Q. Table 2: Optimization of Synthetic Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Outcome |
|---|---|---|---|
| Coupling Agent | DCC | EDCI/HOBt | EDCI: 88% yield |
| Solvent | Dichloromethane | THF | THF: 92% purity |
| Temperature | 0°C → RT | 4°C → RT | 0°C: Less decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
